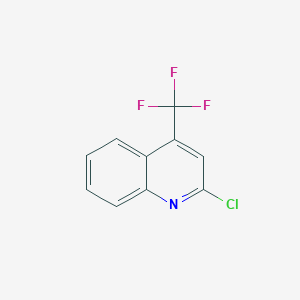

2-Chloro-4-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDXRWXUIYHEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382350 | |

| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-29-3 | |

| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2806-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationships and generalized experimental workflows. The strategic incorporation of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the quinoline scaffold imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the development of new pharmaceuticals.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |

| Molecular Weight | 231.60 g/mol | [1][2] |

| CAS Number | 2806-29-3 | [1][2][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 39-42 °C | [1][2] |

| Boiling Point (Predicted) | 270.8 ± 35.0 °C | [4] |

| pKa (Predicted) | -2.12 ± 0.50 | [4] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |

Solubility Profile

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic quinoline ring and the trifluoromethyl group limit interaction with polar water molecules. |

| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | High | Favorable interactions between the non-polar solvent and the aromatic and trifluoromethyl components of the molecule. |

| Polar Aprotic Organic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic compounds. |

| Polar Protic Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The polarity of the solvent can interact with the nitrogen atom of the quinoline ring, while the organic character of the solvent can solvate the rest of the molecule. |

Spectral Data for Characterization

Detailed experimental spectra for this compound are not widely published. However, standard spectroscopic techniques are used for its characterization. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline scaffold. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (231.60). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system. C-Cl and C-F stretching vibrations would also be present. |

Experimental Protocols

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route can be constructed based on established methods for quinoline synthesis, such as the Conrad-Limpach or Friedländer synthesis, followed by chlorination. A general, representative two-step procedure is outlined below.

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This step can be achieved via a Conrad-Limpach-type reaction.

-

Materials:

-

An appropriate aniline derivative

-

Ethyl trifluoroacetoacetate

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

A mixture of the aniline and ethyl trifluoroacetoacetate is heated to approximately 140°C to form the anilinocrotonate intermediate.

-

The intermediate is added to a hot, high-boiling point solvent (e.g., diphenyl ether) at around 250°C to effect cyclization.

-

Upon cooling, the 4-hydroxy-2-(trifluoromethyl)quinoline product precipitates and can be collected by filtration.

-

Step 2: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline

-

Procedure:

-

The 4-hydroxy-2-(trifluoromethyl)quinoline from Step 1 is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

Purification

The crude product from the synthesis can be purified by recrystallization.

-

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, hexane, or isopropanol)

-

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the chosen hot solvent.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, which aids in structural elucidation.

Potential Biological Activity and Experimental Workflows

While specific signaling pathways for this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a range of biological activities, including anticancer and antimalarial properties. Many quinoline-based compounds function as kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by a quinoline-based kinase inhibitor. This is a hypothetical representation based on the known mechanisms of similar compounds.

References

- 1. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 2806-29-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 5. Quinoline synthesis [organic-chemistry.org]

synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic route for this compound, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document details the necessary starting materials, reaction conditions, and expected outcomes, supported by quantitative data and detailed experimental protocols.

Overview of the Primary Synthetic Pathway

The most common and well-documented method for the is a two-step process. This pathway begins with the synthesis of the key intermediate, 4-Hydroxy-2-(trifluoromethyl)quinoline, through a Conrad-Limpach-type reaction. This intermediate is subsequently chlorinated to yield the final product.

The overall synthetic scheme can be visualized as follows:

Figure 1: Overall synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediate, and final product involved in this synthesis.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Aniline | 62-53-3 | C₆H₇N | 93.13 | Liquid | -6 |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | C₆H₇F₃O₃ | 184.11 | Liquid | N/A |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 1701-18-4 | C₁₀H₆F₃NO | 213.16 | Solid | N/A |

| This compound | 2806-29-3 | C₁₀H₅ClF₃N | 231.60 | Solid | 39-42[1] |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | p-Toluenesulfonic acid | 140 (Reflux) | Overnight | 51.82[2] |

| 2. Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline | Phosphorus oxychloride (POCl₃) | None | N/A | Reflux | 2-4 hours | High (estimated) |

Experimental Protocols

The following are detailed experimental procedures for the two key steps in the .

Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This procedure is based on the Conrad-Limpach synthesis methodology.

Materials:

-

Aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

p-Toluenesulfonic acid

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.

-

Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction will be collected in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 4-Hydroxy-2-(trifluoromethyl)quinoline as a solid.[2]

Figure 2: Experimental workflow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound

This is a representative procedure for the chlorination of a 4-hydroxyquinoline derivative.

Materials:

-

4-Hydroxy-2-(trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution or ammonium hydroxide

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Figure 3: Experimental workflow for the chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline.

Alternative Synthetic Strategies

While the described two-step synthesis is the most direct approach, other classical quinoline syntheses could potentially be adapted. These include:

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the target molecule, this would require a suitably substituted 2-aminoaryl ketone.

-

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.

However, for the specific substitution pattern of this compound, the Conrad-Limpach reaction followed by chlorination remains the most practical and reported method.

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood. The quenching step is particularly hazardous and requires careful, slow addition to ice.

-

Toluene: Flammable and has associated health risks with prolonged exposure. Use in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)quinoline (CAS: 2806-29-3)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis, chemical reactivity, and applications in drug discovery, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Safety Data

This compound is a solid organic compound widely used as a synthetic intermediate.[1] Its core properties and safety information are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2806-29-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3][4] |

| Molecular Weight | 231.60 g/mol | [1][2][5] |

| Appearance | Solid | [1][5] |

| Melting Point | 39-42 °C | [1][5] |

| IUPAC Name | This compound | [2] |

| InChI Key | FNDXRWXUIYHEDU-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | [2] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Reference |

| Pictogram | GHS06 (Skull and Crossbones) | [1][5] |

| Signal Word | Danger | [1][5] |

| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. | [1][2][5] |

| Precautionary Statements | P264, P270, P280, P301+P316, P305+P351+P338, P337+P313, P405, P501 | [2] |

| Hazard Class | Acute Toxicity 3 (Oral), Eye Irritation 2 | [1][2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is commonly achieved through a multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.[6][7]

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

-

Condense o-trifluoromethylaniline with an equimolar amount of ethyl ethoxymethylenemalonate.[7]

-

Heat the mixture to initiate the condensation reaction, typically at temperatures above 100 °C, to form the anilinomethylene-malonate intermediate.[7]

-

Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

-

Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

-

Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate.

Step 2: Chlorination to this compound

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).[6]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.[7]

Chemical Reactivity and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of this compound is a versatile synthetic handle, functioning as a good leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition metal-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for this compound.

Application in Drug Discovery: Cysteine Protease Inhibitors

Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[11] These enzymes are essential for viral replication, making them attractive drug targets. The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to the active site of these proteases, potentially leading to inhibition.[11]

Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to form a 2-aryl derivative.

-

To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

-

Seal the vessel and heat the mixture. The reaction can be run under conventional heating (e.g., 80–110 °C) or in a microwave reactor for faster reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-(trifluoromethyl)quinoline product.

References

- 1. This compound 97 2806-29-3 [sigmaaldrich.com]

- 2. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2806-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 97 2806-29-3 [sigmaaldrich.com]

- 6. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-4-(trifluoromethyl)quinoline. The document details the key spectroscopic and crystallographic techniques employed in the characterization of this fluorinated quinoline derivative, offering both theoretical and practical insights for its identification and analysis.

Compound Profile

This compound is a halogenated heterocyclic compound with the chemical formula C₁₀H₅ClF₃N.[1][2][3] Its structure, featuring a quinoline core substituted with a chlorine atom and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 2806-29-3 | [1][3] |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |

| Molecular Weight | 231.60 g/mol | [1][3][4] |

| Melting Point | 39-42 °C | [3] |

| Appearance | Solid | [3] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | [2][4] |

| InChI | InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | [2][4] |

Spectroscopic and Crystallographic Analysis

The definitive structure of this compound is established through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.7 | s |

| H-5 | 8.1 - 8.3 | d |

| H-6 | 7.6 - 7.8 | t |

| H-7 | 7.8 - 8.0 | t |

| H-8 | 8.0 - 8.2 | d |

| Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary. |

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the chemical environments of the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 138 - 140 (q) |

| C-4a | 128 - 130 |

| C-5 | 127 - 129 |

| C-6 | 129 - 131 |

| C-7 | 126 - 128 |

| C-8 | 130 - 132 |

| C-8a | 148 - 150 |

| -CF₃ | 122 - 124 (q) |

| Note: These are predicted values based on general principles and data from similar quinoline derivatives. Actual experimental values may vary. |

2.1.3. Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

| Note: Chemical shifts are referenced to CFCl₃. These are predicted values based on data from similar trifluoromethyl-substituted aromatic compounds. |

2.1.4. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to approximately 200 ppm, centered around -80 ppm.

-

Use a proton-decoupled single-pulse experiment.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

2.2.1. Predicted Mass Spectrum Data

The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

| Ion | Predicted m/z |

| [M]⁺ | 231.0063 |

| [M+H]⁺ | 232.0141 |

| [M+Na]⁺ | 254.0030 |

| Note: These are predicted monoisotopic masses. |

2.2.2. Experimental Protocol for GC-MS

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

2.3.1. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (aromatic rings) |

| 1350-1150 | C-F stretch (trifluoromethyl group) |

| 850-750 | C-H bend (aromatic, out-of-plane) |

| 800-600 | C-Cl stretch |

| Note: These are predicted absorption ranges. Actual peak positions can vary. |

2.3.2. Experimental Protocol for FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6][7]

-

Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[6][7]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[6][7]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans for a good quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

2.4.1. Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. This is typically the most challenging step.

-

Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[8]

-

Data Collection:

-

Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

-

Synthesis Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides detailed information about the molecular framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and X-ray crystallography offers an unambiguous determination of the three-dimensional structure. The experimental protocols and data presented in this guide serve as a comprehensive resource for the characterization and analysis of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. This compound 97 2806-29-3 [sigmaaldrich.com]

- 4. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uoguelph.ca [uoguelph.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-4-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of physical data, predicted spectroscopic values, and experimental data from closely related analogs to offer a robust profile for researchers. The information is intended to support efforts in drug discovery, chemical synthesis, and materials science.

Chemical and Physical Properties

This compound is a solid, halogenated aromatic heterocyclic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClF₃N | [2][3] |

| Molecular Weight | 231.60 g/mol | [2] |

| CAS Number | 2806-29-3 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 39-42 °C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the quinoline ring system. The trifluoromethyl group at the C4 position and the chlorine atom at the C2 position will influence the chemical shifts of the protons on the heterocyclic and benzene rings through their electronic effects.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted and Analogous NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Notes on Analogous Compounds |

| ¹H | 7.5 - 8.5 | In related 2-methyl-4-(trifluoromethyl)quinoline, aromatic protons appear between 7.54 and 8.10 ppm.[4] For 6-chloro-2-substituted-4-(trifluoromethyl)quinolines, aromatic protons are observed in the range of 7.56 to 8.22 ppm.[4] |

| ¹³C | 118 - 162 | For 6-chloro-2-propyl-4-(trifluoromethyl)quinoline, carbon signals of the quinoline ring appear between 119.0 and 162.4 ppm.[4] The carbon of the CF₃ group in various trifluoromethylated quinolines shows a quartet with a coupling constant (J) of approximately 33-35 Hz.[5][6] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) is anticipated.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M]+ | 231.00571 |

| [M+H]⁺ | 232.01354 |

| [M+Na]⁺ | 253.99548 |

| [M-H]⁻ | 229.99898 |

Data sourced from predicted values.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands based on Analogous Compounds:

| Wavenumber (cm⁻¹) | Assignment | Notes on Analogous Compounds |

| 3100 - 3000 | C-H stretching (aromatic) | Observed in the spectra of quinoline and its derivatives.[8][9] |

| 1610 - 1500 | C=C and C=N stretching (aromatic ring) | Strong bands in this region are characteristic of the quinoline skeleton.[4][10] |

| 1350 - 1150 | C-F stretching (CF₃ group) | Strong absorptions in this region are typical for trifluoromethyl groups. |

| 850 - 750 | C-H out-of-plane bending | Characteristic bands for substituted benzene and pyridine rings. |

| ~750 | C-Cl stretching | The C-Cl stretching frequency can vary but is often found in this region. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives, which can be adapted for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy (FT-IR)

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Synthetic Pathway and Experimental Workflow

A plausible synthetic route for this compound involves a multi-step process, likely starting from a substituted aniline and building the quinoline ring system, followed by chlorination. A potential pathway is the Conrad-Limpach synthesis followed by a chlorination step.

References

- 1. This compound 97 2806-29-3 [sigmaaldrich.com]

- 2. This compound | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]

- 10. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

physical and chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its reactivity and potential biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is available, other parameters are based on predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][3] |

| Molecular Weight | 231.60 g/mol | [1][2][3] |

| Melting Point | 39-42 °C | [2] |

| Boiling Point | 270.8 ± 35.0 °C (Predicted) | [4] |

| pKa | -2.12 ± 0.50 (Predicted) | |

| Form | Solid | [2] |

| CAS Number | 2806-29-3 | [1][2][3] |

| InChI Key | FNDXRWXUIYHEDU-UHFFFAOYSA-N | [2] |

| SMILES String | FC(F)(F)c1cc(Cl)nc2ccccc12 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups will appear at lower field.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol for NMR Analysis (General):

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane for ¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 231. Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments of the quinoline ring.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 232.

Experimental Protocol for Mass Spectrometry (General):

For EI-MS, a sample would be introduced into the ion source of a mass spectrometer and bombarded with a beam of electrons. For ESI-MS, a solution of the sample would be infused into the ESI source. The resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Chemical Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the chloro and trifluoromethyl substituents on the quinoline ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the nitrogen atom in the ring activates the C-Cl bond towards attack by nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. The reactivity at the 2-position is generally greater than at other positions on the quinoline ring.

Nucleophilic substitution at the 2-position of the quinoline ring.

Stability

Information regarding the specific stability of this compound under various conditions (e.g., pH, temperature, light) is limited. However, quinoline derivatives are generally stable compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Potential Involvement in Cancer Signaling Pathways

Several studies have implicated quinoline derivatives in the modulation of key signaling pathways involved in cancer progression.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline-based compounds have been shown to inhibit components of this pathway, leading to a reduction in tumor growth.

Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

-

PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation, and their modulation has been explored as a therapeutic strategy in cancer. Certain quinoline derivatives have been investigated as PPAR modulators.

Synthesis

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available anilines. A general workflow is outlined below.

General synthetic workflow for this compound.

A more detailed, though still generalized, experimental protocol would involve the following steps:

-

Cyclization: Reaction of a suitable substituted aniline with a β-ketoester bearing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or thermal conditions to form the quinolin-2-ol ring system.

-

Chlorination: Treatment of the resulting 4-(trifluoromethyl)quinolin-2-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-position to a chloro group.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physical and chemical properties, particularly its reactivity towards nucleophiles, make it a versatile intermediate in drug discovery programs. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its therapeutic potential, especially in the context of cancer and other diseases where quinoline-based compounds have shown promise.

References

2-Chloro-4-(trifluoromethyl)quinoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Chloro-4-(trifluoromethyl)quinoline, a key intermediate in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₅ClF₃N | [1][2][3] |

| Molecular Weight | 231.60 g/mol | [1][2][3] |

| Monoisotopic Mass | 231.0062613 Da | [1] |

| Physical Form | Solid | |

| Melting Point | 39-42 °C | |

| CAS Number | 2806-29-3 | [2][3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the chlorination of its corresponding 4-hydroxyquinoline precursor. A general and widely applicable method involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 4-Hydroxy-2-(trifluoromethyl)quinoline

This protocol is based on established methodologies for the conversion of hydroxyquinolines to chloroquinolines.

Materials:

-

4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add 4-Hydroxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux. The progress of the reaction should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and cautiously, pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthetic Workflow

The logical flow for the synthesis of the target compound from a precursor is depicted below.

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, confirming the aromatic and substituent protons.

-

¹³C NMR: Used to determine the number and types of carbon atoms, including the characteristic shifts for carbons attached to fluorine and chlorine.

-

¹⁹F NMR: A crucial technique for confirming the presence and chemical environment of the trifluoromethyl group.

Mass Spectrometry (MS):

-

This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns for structural confirmation. The analysis would aim to identify the molecular ion peak corresponding to the calculated molecular weight.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to determine the purity of the synthesized compound. A reverse-phase C18 column is commonly used with a suitable mobile phase, and detection is often performed using a UV detector.

References

The Trifluoromethyl Group: A Key Player in the Diverse Biological Activities of Quinolines

A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of trifluoromethylated quinolines, detailing their therapeutic potential across oncology, infectious diseases, and inflammation.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of numerous synthetic and natural compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy to enhance metabolic stability, bioavailability, and overall therapeutic efficacy. This technical guide delves into the significant biological activities of trifluoromethylated quinolines, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further research and drug development endeavors.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of the CF3 group often enhances the potency of these compounds, leading to lower half-maximal inhibitory concentrations (IC50).

Quantitative Anticancer Activity of Trifluoromethylated Quinolines

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,8-bis(trifluoromethyl)quinolines | Derivative 141a | - | 0.8 | [1] |

| 2,8-bis(trifluoromethyl)quinolines | Derivative 142 | - | - | [1] |

| 4-Anilino-quinoline derivatives | Phenylsulfonylurea-containing quinoline 38 | MCF-7 | comparable to positive control | |

| 3,6-disubstituted quinoline | Derivative 26 | MKN45 | 0.093 | |

| 4,6,7-substituted quinolines | Derivative 27 | Leukemia, CNS, Breast Cancer | - | |

| 4,6,7-substituted quinolines | Derivative 28 | Leukemia, CNS, Breast Cancer | - |

Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

Several studies suggest that the anticancer effects of certain trifluoromethylated quinolines are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and suppress tumor growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated quinoline compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline compounds and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A Dual-Targeting Approach

Trifluoromethylated quinolines, particularly fluoroquinolones, are potent antibacterial agents. The CF3 group can enhance their activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity of Trifluoromethylated Quinolines

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrid 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [2] |

| Quinolone derivative with trifluoromethyl group (Compound 2) | MRSA, MRSE, VRE | 3.0 | [3] |

| Quinolone derivative with trifluoromethyl group (Compound 7) | MRSA, MRSE, VRE | 1.5, 3.0, 1.5 | [3] |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trifluoromethylated quinoline compounds

-

96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated quinoline compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: A Promising Avenue for New Therapeutics

Several trifluoromethylated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus (ZIKV) and coronaviruses.

Quantitative Antiviral Activity of Trifluoromethylated Quinolines

| Compound Class | Specific Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| 2,8-bis(trifluoromethyl)quinolines | Derivative 141a | ZIKV | - | 0.8 | [1] |

| 2,8-bis(trifluoromethyl)quinolines | Derivative 142 | ZIKV | - | - | [1] |

| Quinolines | Chloroquine | HCoV-OC43 | HEL | 0.12 | [4] |

| Quinolines | Hydroxychloroquine | Coronaviruses | - | 0.12–12 | [4] |

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione | H1N1 | MDCK | 0.0027 | [5] | |

| Quinolines | Compound 1ae | IAV | - | 1.87 | [6] |

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of quinoline derivatives have been explored, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The introduction of a trifluoromethyl group can enhance this activity and selectivity.

Quantitative Anti-inflammatory Activity of Trifluoromethylated Quinolines

| Compound Class | Specific Compound/Derivative | Enzyme | IC50 (nM) | Reference |

| Indomethacin Analogue | CF3-indomethacin | mCOX-2 | 267 | [3] |

| Indomethacin Analogue | CF3-indomethacin | hCOX-2 | 388 | [3] |

| Indomethacin Analogue | CF3-indomethacin | oCOX-1 | >100,000 | [3] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3b | COX-1 | 460 | [2] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | COX-2 | 2650 | [2] |

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Trifluoromethylated quinoline compounds

-

Reaction buffer

-

Detection system (e.g., ELISA or fluorescence-based)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the trifluoromethylated quinoline compounds.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX isoforms.

Neuroprotective and Other Activities

Preliminary studies suggest that trifluoromethylated quinolines may also possess neuroprotective properties. For instance, certain quinoline-derived trifluoromethyl alcohols have shown antiepileptic and analgesic effects by blocking sodium channels.[7] However, more extensive research and quantitative data are needed to fully elucidate their potential in this area.

Conclusion

The incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Trifluoromethylated quinolines exhibit a remarkable range of biological activities, including promising anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The quantitative data and mechanistic insights presented in this guide underscore the significant potential of this class of compounds. Further research, guided by the detailed experimental protocols provided, is warranted to fully explore their therapeutic applications and advance the development of novel drugs for a variety of diseases.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)quinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the reactive chlorine atom at the 2-position and the electron-withdrawing trifluoromethyl group at the 4-position, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and antimalarial applications.

Anticancer Applications

Derivatives of this compound have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling kinases. One notable target is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which is involved in cell survival and proliferation.

Quantitative Data for Anticancer Activity

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1a | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | 0.49 | [1] |

| 1b | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | K562 (Leukemia) | 0.08 | [1] |

| 1c | N-(4-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | HeLa (Cervical) | 0.01 | [1] |

| 2a | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | PC3 (Prostate) | Not specified | Not specified |

| 2b | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | K562 (Leukemia) | Not specified | Not specified |

| 2c | N-(3-bromophenyl)-2-(trifluoromethyl)quinolin-4-amine | HeLa (Cervical) | Not specified | Not specified |

Note: Specific IC50 values for all derivatives are not always available in the public domain. The table presents available data for structurally related compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)quinolin-4-amines

This protocol describes the synthesis of 4-anilinoquinoline derivatives via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline, 3-bromoaniline)

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of the desired substituted aniline (1.2 equivalents) in anhydrous DMSO, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMSO dropwise.

-

Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-aryl-2-(trifluoromethyl)quinolin-4-amine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized quinoline derivatives

-

Human cancer cell lines (e.g., PC3, K562, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized compounds in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

Caption: SGK1 signaling pathway inhibition by a quinoline derivative.

Anti-inflammatory Applications

Derivatives of this compound have shown potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.

Experimental Protocols

Protocol 3: Evaluation of Anti-inflammatory Activity (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Materials:

-

Synthesized quinoline derivatives

-

RAW 264.7 murine macrophage cell line

-

DMEM medium

-

FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of nitric oxide production.

Signaling Pathway Visualization

Caption: TLR4 signaling pathway inhibition by a quinoline derivative.

Antimalarial Applications

The quinoline scaffold is a cornerstone of antimalarial drug discovery, with many derivatives acting through the inhibition of heme polymerization in the malaria parasite.

Quantitative Data for Antimalarial Activity

| Compound ID | Structure | Target Strain | IC50 (µM) | Reference |

| 3a | 4-((7-chloroquinolin-4-yl)amino)benzenesulfonamide | P. falciparum (W2, CQ-resistant) | 3.46 | [2] |

| 3b | N-substituted 2,8-bis(trifluoromethyl)quinolin-4-amine | P. falciparum | 0.083 | [2] |

| Chloroquine | - | P. falciparum (W2, CQ-resistant) | 0.55 | [2] |

Experimental Protocols

Protocol 4: Heme Polymerization Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin).

Materials:

-

Synthesized quinoline derivatives

-

Hemin chloride

-

Sodium acetate

-

Glacial acetic acid

-

Tween 20

-

DMSO

-

96-well microplates

Procedure:

-

Prepare a stock solution of hemin chloride (10 mg/mL) in DMSO.

-

In a 96-well plate, add 50 µL of various concentrations of the test compounds dissolved in DMSO.

-

Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8).

-

Initiate the reaction by adding 50 µL of the hemin chloride solution.

-

Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate at 4000 rpm for 10 minutes.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage inhibition of heme polymerization and determine the IC50 value.

Experimental Workflow Visualization

Caption: Experimental workflow for antimalarial drug discovery.

References

Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)quinoline as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline core is a privileged scaffold, frequently found in biologically active compounds and functional materials. The presence of a trifluoromethyl group at the C4 position significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating the reactivity of the C2-chloro substituent. This electron-withdrawing group makes the C2 position highly susceptible to nucleophilic substitution and an excellent substrate for various palladium-catalyzed cross-coupling reactions. These characteristics allow for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of novel compounds for biological screening and materials development. Derivatives of 2-substituted-4-(trifluoromethyl)quinolines have shown significant potential as therapeutic agents, including as antitumor and antifungal agents.

Key Synthetic Applications

This compound is a key intermediate for the synthesis of a variety of substituted quinolines through several powerful synthetic methodologies:

-